4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene group and the sulfonyl group. The final step involves the formation of the butanamide linkage.
Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thiophene Introduction: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Butanamide Formation: The final step involves the amidation reaction to form the butanamide linkage, typically using an amine and an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylsulfonyl)-N-(5-(benzo[b]thiophen-3-yl)-1,3,4-oxadiazol-2-yl)butanamide
- 4-(phenylsulfonyl)-N-(5-(2-thienyl)-1,3,4-oxadiazol-2-yl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. Additionally, the oxadiazole ring provides stability and potential biological activity, making it a valuable scaffold in medicinal chemistry.
Biological Activity
The compound 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H14N4O2S
- Molecular Weight: 302.35 g/mol
- CAS Number: 170111-73-6
This compound features a benzenesulfonyl group and a thiophene moiety attached to an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing sulfonamide and oxadiazole groups. The presence of the benzenesulfonyl moiety is often linked to enhanced antibacterial activity. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study demonstrated that related oxadiazole compounds induce apoptosis in human cancer cells through the activation of caspase pathways . The mechanism by which these compounds exert their effects may involve the inhibition of key enzymes involved in cancer cell proliferation.
Cardiovascular Effects
The cardiovascular implications of benzenesulfonamide derivatives have also been explored. In isolated rat heart models, certain sulfonamide derivatives have been shown to decrease perfusion pressure and coronary resistance, suggesting a potential role in modulating cardiovascular function . This effect may be attributed to the interaction with calcium channels, which are crucial for cardiac muscle contraction.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are vital for bacterial survival or cancer cell growth.
- Calcium Channel Modulation: As suggested by cardiovascular studies, it may affect calcium channel activity, influencing heart function.
- Apoptosis Induction: The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer activity.
Table 1: Summary of Biological Activities
Biological Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Cardiovascular | Decrease in perfusion pressure |
Research Findings
A recent study published in 2024 demonstrated that related compounds with similar structures exhibited significant antimicrobial effects against resistant strains of bacteria. The study utilized various concentrations and reported a dose-dependent response in bacterial inhibition .
Another investigation highlighted the anticancer potential of oxadiazole derivatives, revealing that they can effectively trigger apoptosis in multiple cancer cell lines, thereby supporting their development as therapeutic agents .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(7-4-10-25(21,22)13-5-2-1-3-6-13)17-16-19-18-15(23-16)12-8-9-24-11-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVTQZYNZQPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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